6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
Overview
Description
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with an amine source, such as ammonia or an amine derivative, in the presence of a base . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown potential as a kinase inhibitor, making it a candidate for cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth and proliferation . The compound’s structure allows it to bind to the active site of the kinase, preventing the phosphorylation of target proteins and disrupting signaling pathways essential for cell survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Pyrimido[4,5-d]pyrimidines: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
What sets 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
IUPAC Name |
6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARDVHJQQQXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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